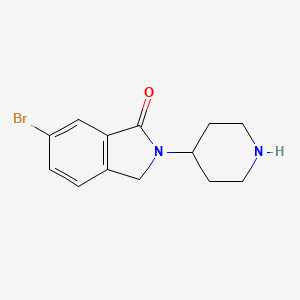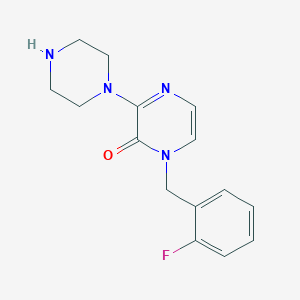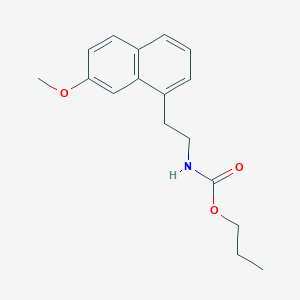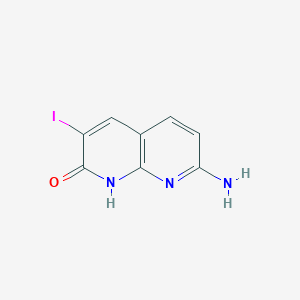
N-(6-carbamimidoylnaphthalen-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-(6-carbamimidoylnaphthalen-2-yl)benzamide can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly process, low reaction times, and high yields. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing efficient and scalable reaction conditions.
Chemical Reactions Analysis
N-(6-carbamimidoylnaphthalen-2-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reactions facilitated by catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(6-carbamimidoylnaphthalen-2-yl)benzamide has several scientific research applications. It has been studied for its potential as a quorum sensing inhibitor against Pseudomonas aeruginosa, which is significant in the development of alternative antimicrobial therapies . Additionally, benzamide derivatives have shown antioxidant, antibacterial, and antiproliferative activities, making them valuable in medical and biological research . The compound’s unique structure allows it to interact with various molecular targets, making it a versatile tool in scientific investigations.
Mechanism of Action
The mechanism of action of N-(6-carbamimidoylnaphthalen-2-yl)benzamide involves its interaction with specific molecular targets, such as quorum sensing pathways in bacteria . By inhibiting these pathways, the compound can disrupt cell-to-cell communication and biofilm formation, which are critical for bacterial resistance. The exact molecular targets and pathways involved may vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
N-(6-carbamimidoylnaphthalen-2-yl)benzamide can be compared with other similar compounds, such as N-(7-carbamimidoylnaphthalen-1-yl)-3-hydroxy-2-methyl-benzamide . These compounds share structural similarities, including the naphthalene moiety and benzamide group, but differ in their specific substituents and functional groups. The unique properties of this compound, such as its specific molecular interactions and biological activities, distinguish it from other related compounds.
Conclusion
This compound is a compound with significant potential in various scientific research applications Its unique structure and chemical properties make it a valuable tool in the fields of chemistry, biology, medicine, and industry
Properties
Molecular Formula |
C18H15N3O |
|---|---|
Molecular Weight |
289.3 g/mol |
IUPAC Name |
N-(6-carbamimidoylnaphthalen-2-yl)benzamide |
InChI |
InChI=1S/C18H15N3O/c19-17(20)15-7-6-14-11-16(9-8-13(14)10-15)21-18(22)12-4-2-1-3-5-12/h1-11H,(H3,19,20)(H,21,22) |
InChI Key |
OVWWLVCREVUJGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C=C(C=C3)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Butyl-2-(pyridin-2-YL)-1,3-diazaspiro[4.5]deca-1,3-dien-4-amine](/img/structure/B11838700.png)


![Ethyl 6,8-dihydro-7h-[1,3]dioxolo[4,5-g]pyrrolo[3,4-b]quinoline-7-carboxylate](/img/structure/B11838712.png)



![3-(3-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene](/img/structure/B11838754.png)

![2-(6-Tert-butoxycarbonyl-6-azaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B11838765.png)
![N-[2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-yl]-3-methylbutanamide](/img/structure/B11838776.png)


